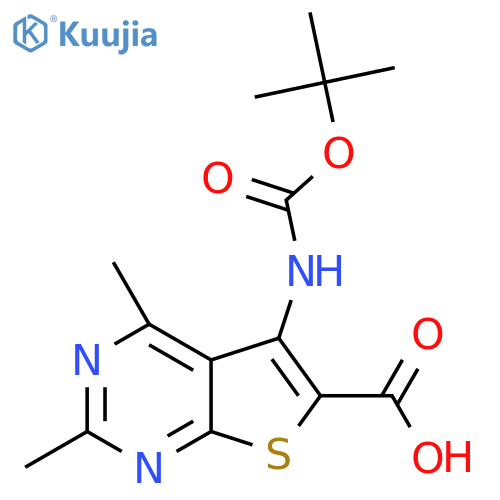

Cas no 2580218-44-4 (5-{(tert-butoxy)carbonylamino}-2,4-dimethylthieno2,3-dpyrimidine-6-carboxylic acid)

5-{(tert-butoxy)carbonylamino}-2,4-dimethylthieno2,3-dpyrimidine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-27725374

- 2580218-44-4

- 5-{[(tert-butoxy)carbonyl]amino}-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

- 5-{(tert-butoxy)carbonylamino}-2,4-dimethylthieno2,3-dpyrimidine-6-carboxylic acid

-

- インチ: 1S/C14H17N3O4S/c1-6-8-9(17-13(20)21-14(3,4)5)10(12(18)19)22-11(8)16-7(2)15-6/h1-5H3,(H,17,20)(H,18,19)

- InChIKey: DEEVGFYIBJQHRB-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)O)=C(C2=C(C)N=C(C)N=C12)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 323.09397721g/mol

- どういたいしつりょう: 323.09397721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 454

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 130Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

5-{(tert-butoxy)carbonylamino}-2,4-dimethylthieno2,3-dpyrimidine-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27725374-0.5g |

5-{[(tert-butoxy)carbonyl]amino}-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

2580218-44-4 | 0.5g |

$520.0 | 2023-09-10 | ||

| Enamine | EN300-27725374-1.0g |

5-{[(tert-butoxy)carbonyl]amino}-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

2580218-44-4 | 1g |

$671.0 | 2023-05-25 | ||

| Enamine | EN300-27725374-0.1g |

5-{[(tert-butoxy)carbonyl]amino}-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

2580218-44-4 | 0.1g |

$476.0 | 2023-09-10 | ||

| Enamine | EN300-27725374-1g |

5-{[(tert-butoxy)carbonyl]amino}-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

2580218-44-4 | 1g |

$541.0 | 2023-09-10 | ||

| Enamine | EN300-27725374-5.0g |

5-{[(tert-butoxy)carbonyl]amino}-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

2580218-44-4 | 5g |

$1945.0 | 2023-05-25 | ||

| Enamine | EN300-27725374-10.0g |

5-{[(tert-butoxy)carbonyl]amino}-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

2580218-44-4 | 10g |

$2884.0 | 2023-05-25 | ||

| Enamine | EN300-27725374-0.05g |

5-{[(tert-butoxy)carbonyl]amino}-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

2580218-44-4 | 0.05g |

$455.0 | 2023-09-10 | ||

| Enamine | EN300-27725374-0.25g |

5-{[(tert-butoxy)carbonyl]amino}-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

2580218-44-4 | 0.25g |

$498.0 | 2023-09-10 | ||

| Enamine | EN300-27725374-2.5g |

5-{[(tert-butoxy)carbonyl]amino}-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

2580218-44-4 | 2.5g |

$1063.0 | 2023-09-10 | ||

| Enamine | EN300-27725374-5g |

5-{[(tert-butoxy)carbonyl]amino}-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

2580218-44-4 | 5g |

$1572.0 | 2023-09-10 |

5-{(tert-butoxy)carbonylamino}-2,4-dimethylthieno2,3-dpyrimidine-6-carboxylic acid 関連文献

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

5-{(tert-butoxy)carbonylamino}-2,4-dimethylthieno2,3-dpyrimidine-6-carboxylic acidに関する追加情報

5-{(tert-butoxy)carbonylamino}-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 2580218-44-4): A Comprehensive Overview

5-{(tert-butoxy)carbonylamino}-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 2580218-44-4) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, often abbreviated as 5-Boc-amino-2,4-dimethylthienopyrimidine-6-carboxylic acid, belongs to the thienopyrimidine class, which is known for its diverse biological activities and applications in drug discovery.

The molecular structure of 5-{(tert-butoxy)carbonylamino}-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid features a thieno[2,3-d]pyrimidine core, a bicyclic system that combines thiophene and pyrimidine rings. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a carboxylic acid moiety at the 6-position makes this compound a versatile intermediate in organic synthesis. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors and kinase-targeted therapies, which are hot topics in current medicinal chemistry.

One of the most searched questions in the field of heterocyclic chemistry is: "What are the applications of thienopyrimidine derivatives in drug development?" This compound addresses this query directly, as its structural features are often exploited to modulate pharmacokinetic properties and enhance binding affinity to biological targets. The 2,4-dimethyl substitution pattern on the pyrimidine ring is particularly noteworthy, as it can influence the compound's metabolic stability and selectivity.

In recent years, there has been a surge in interest for Boc-protected amino acids and their derivatives, driven by their utility in peptide synthesis and prodrug design. The 5-{(tert-butoxy)carbonylamino} group in this compound offers excellent stability under a wide range of reaction conditions, making it a preferred choice for multi-step synthetic routes. This aligns with another frequently searched topic: "How to protect amino groups in complex heterocycles?"

The carboxylic acid functionality at position 6 opens up numerous possibilities for further derivatization. It can be readily converted to amides, esters, or other carboxylate derivatives, which is crucial for structure-activity relationship (SAR) studies. This aspect connects with the growing demand for modular synthetic approaches in drug discovery, a trend that has been dominating pharmaceutical research discussions in 2023-2024.

From a synthetic chemistry perspective, 5-{(tert-butoxy)carbonylamino}-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid represents an interesting case study in regioselective functionalization of thienopyrimidines. The compound's specific substitution pattern raises important questions about electronic effects and steric hindrance in heterocyclic systems - topics that frequently appear in advanced organic chemistry forums and search queries.

In the context of current pharmaceutical trends, this compound's potential extends to targeted protein degradation strategies, particularly in the design of PROTACs (Proteolysis Targeting Chimeras). The thienopyrimidine scaffold has shown promise in this emerging therapeutic modality, which has seen exponential growth in research publications and patent applications in recent years.

The physicochemical properties of 5-Boc-amino-2,4-dimethylthienopyrimidine-6-carboxylic acid make it suitable for various formulation approaches. Its moderate lipophilicity (predicted by the 2,4-dimethyl substitution) and ionizable carboxylic acid group contribute to balanced solubility characteristics - a crucial factor that addresses another common search: "How to optimize solubility of heterocyclic drug candidates?"

Quality control and analytical characterization of this compound involve standard techniques such as HPLC, NMR, and mass spectrometry. The presence of distinct functional groups (Boc-protected amine and carboxylic acid) provides multiple handles for spectroscopic identification, which is important for researchers searching for characterization methods for complex heterocycles.

As the pharmaceutical industry continues to explore novel heterocyclic scaffolds for addressing unmet medical needs, compounds like 5-{(tert-butoxy)carbonylamino}-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid will remain valuable tools for medicinal chemists. Its structural features align perfectly with current trends in fragment-based drug discovery and privileged structure approaches.

The compound's stability under various storage conditions is another practical consideration for researchers. Proper handling of Boc-protected compounds requires understanding their sensitivity to acidic conditions, which is a frequently discussed topic in laboratory practice forums and a common search term among synthetic chemists.

Looking forward, the applications of 5-{(tert-butoxy)carbonylamino}-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid may expand into materials science, particularly in the development of organic electronic materials. The thienopyrimidine core has shown potential in organic semiconductors, connecting this compound to the growing field of organic electronics - a trending topic in materials science research.

In conclusion, 5-{(tert-butoxy)carbonylamino}-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 2580218-44-4) represents a versatile and valuable compound in modern chemical research. Its unique structural features and multiple functionalization sites make it particularly relevant to current trends in drug discovery, medicinal chemistry, and materials science. As research continues to uncover new applications for thienopyrimidine derivatives, this compound will undoubtedly remain an important subject of study and a frequent search term in scientific databases.

2580218-44-4 (5-{(tert-butoxy)carbonylamino}-2,4-dimethylthieno2,3-dpyrimidine-6-carboxylic acid) 関連製品

- 2287311-01-5(7-bromo-4-methoxy-1-(2-methylpropyl)-1H-1,2,3-benzotriazole)

- 1805400-19-4(Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate)

- 1397228-36-2(Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate)

- 2172182-36-2(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid)

- 2227918-46-7((1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol)

- 1807271-70-0(3-Chloro-6-phenylpyridine-2-sulfonyl chloride)

- 5215-07-6(1-AMINO-3-(4-CHLOROPHENOXY)PROPAN-2-OL)

- 1804894-28-7(3-Cyano-4-methyl-2-(trifluoromethoxy)benzoic acid)

- 1315-07-7(Strontium selenide)

- 1548346-68-4({1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride)